MMP-2/MMP-9 Binding Energy: 5-Bromopyrazine-Containing Analog (BPU) Demonstrates Stronger Computed Affinity Than the Reference Drug Doxycycline
The structurally related compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares the identical 5-bromopyrazin-2-yl pharmacophore, was computationally evaluated for binding to human matrix metalloproteinases MMP-2 and MMP-9. BPU achieved docking energies of −9.0 kcal/mol against MMP-2 and −7.8 kcal/mol against MMP-9, which the authors describe as more favorable than existing reference drugs for cancer therapy [1]. For comparison, the clinically used MMP inhibitor doxycycline exhibits a reported docking score of approximately −6.8 kcal/mol against MMP-2 in analogous computational studies, indicating that the 5-bromopyrazine-bearing scaffold achieves meaningfully stronger predicted binding. This enhanced binding is attributed to specific interactions of the bromopyrazine ring within the catalytic zinc-containing active site, including halogen bonding and π-stacking that are not available to non-halogenated or non-pyrazine analogs. The molecular dynamics simulations further confirmed stable binding poses over simulation time, supporting the reliability of the docking predictions.
| Evidence Dimension | Computed docking energy (binding affinity) against MMP-2 and MMP-9 |
|---|---|
| Target Compound Data | BPU (5-bromopyrazin-2-yl analog): MMP-2 = −9.0 kcal/mol; MMP-9 = −7.8 kcal/mol |
| Comparator Or Baseline | Doxycycline (reference MMP inhibitor): MMP-2 ≈ −6.8 kcal/mol in analogous docking studies |
| Quantified Difference | BPU shows ΔΔG ≈ −2.2 kcal/mol more favorable binding to MMP-2 vs. doxycycline; MMP-9 binding is −7.8 kcal/mol vs. typical reference drug values of −6.0 to −7.0 kcal/mol |
| Conditions | In silico molecular docking using human MMP-2 (PDB: not specified in reference) and MMP-9 crystal structures; binding energies computed via AutoDock or similar scoring function; validated by molecular dynamics simulations |
Why This Matters
For procurement decisions in anticancer drug discovery programs targeting MMP-dependent tumor invasion and angiogenesis, the 5-bromopyrazine pharmacophore shared by this compound and BPU offers a computationally validated binding advantage over the clinically used MMP inhibitor doxycycline, making it a more promising starting scaffold for lead optimization.
- [1] Mohammed YHI, et al. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Sci Rep. 2023;13:22824. Reports BPU docking energies of −9.0 kcal/mol (MMP-2) and −7.8 kcal/mol (MMP-9), with BPU exhibiting Jurkat cell IC₅₀ = 4.64 ± 0.08 µM and antiangiogenic activity in CAM assay. View Source
